molecular formula C10H11NO4 B13512577 N-piperonyl glycine

N-piperonyl glycine

Cat. No.: B13512577
M. Wt: 209.20 g/mol
InChI Key: SRVRHTQVWWJDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within N-Substituted Amino Acids and Piperonyl Derivatives Research

N-piperonyl glycine (B1666218) is an N-substituted amino acid, a class of molecules fundamental to biochemistry and medicinal chemistry. These compounds are derivatives of amino acids where a substituent replaces a hydrogen atom on the amino group's nitrogen. nih.gov This modification is significant as it can alter the molecule's physical, chemical, and biological properties, making N-substituted amino acids valuable scaffolds in drug design and as building blocks in peptide synthesis. nih.govontosight.ai

The compound is also a piperonyl derivative. The piperonyl moiety, characterized by its 1,3-benzodioxole (B145889) core, is found in various natural products, such as safrole, and is a key structural feature in many synthetic compounds. researchgate.net Derivatives of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) are investigated for a wide range of biological activities. nih.gov For example, piperonyl butoxide is a well-known synergist in insecticide formulations, enhancing the efficacy of active ingredients like pyrethrins. orst.eduwikipedia.org The presence of the piperonyl group in N-piperonyl glycine, therefore, places it within a family of compounds recognized for their diverse biological relevance. acs.org

The synthesis of N-substituted amino acids like this compound can often be achieved through methods such as reductive amination. masterorganicchemistry.comsigmaaldrich.com This common and versatile reaction involves the condensation of an amine (glycine, in this case) with a carbonyl compound (piperonal), followed by the reduction of the resulting imine to form the substituted amine. masterorganicchemistry.comsigmaaldrich.com

Historical Perspectives and Evolution of Research Trajectories

Research into piperonyl compounds has a history dating back to the late 19th and early 20th centuries with the study of natural products like pyrethrum. mdpi.comresearchgate.net The insecticidal properties of pyrethrins, extracted from chrysanthemum flowers, spurred investigations into their chemical structures and led to the development of synthetic analogs and synergists. researchgate.net Piperonyl butoxide, developed in the 1940s from the naturally occurring safrole, became a prominent example of the utility of the piperonyl group. researchgate.netorst.eduwikipedia.org

Early research often focused on creating derivatives of piperonal for various applications. For instance, a 1951 patent described the synthesis of di-piperonyl-beta-amino-ethanol-hydrochloride by reacting piperonal with beta-amino-ethanol and formic acid, demonstrating the reactivity of piperonal in forming N-substituted compounds. google.com

The synthesis of N-substituted amino acids also has a long history, with methods like the reaction of an amino acid with an alkyl halide or reductive amination being foundational techniques in organic chemistry. ontosight.ai The specific trajectory for this compound itself is less documented in early literature, but its synthesis follows established chemical principles. The condensation of piperonal with glycine derivatives was noted in the context of synthesizing other complex molecules, indicating that the formation of the this compound backbone is a known transformation. cdnsciencepub.com More recently, research has focused on using unprotected amino acids directly in multicomponent reactions to create novel, complex structures, where a reaction between an amino acid like β-alanine and piperonal can yield a desired product in a single step. nih.gov

Scope and Objectives of the Research Compendium

This article serves as a focused scientific overview of the chemical compound this compound. The primary objective is to present a detailed and accurate summary based on existing chemical literature. The scope is strictly limited to the chemical nature of the compound, its synthesis, and its role as a building block in scientific research.

The following sections will provide data on its chemical properties and common synthetic routes. The discussion will remain centered on the compound itself, avoiding topics outside the realm of fundamental chemical and biological research.

Chemical Profile of this compound

PropertyData
IUPAC Name 2-((1,3-benzodioxol-5-yl)methylamino)acetic acid
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Synonyms N-(3,4-Methylenedioxybenzyl)glycine

Synthetic Approaches

A primary method for synthesizing this compound is through reductive amination. This process is a cornerstone of amine synthesis in organic chemistry. masterorganicchemistry.com

ReactionDetails
Reductive Amination This reaction involves the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with glycine. masterorganicchemistry.comgoogle.com The initial reaction forms a Schiff base (an imine), which is then reduced to the final this compound product. sigmaaldrich.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)acetic acid

InChI

InChI=1S/C10H11NO4/c12-10(13)5-11-4-7-1-2-8-9(3-7)15-6-14-8/h1-3,11H,4-6H2,(H,12,13)

InChI Key

SRVRHTQVWWJDGA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for N Piperonyl Glycine and Its Analogs

Direct N-Alkylation Strategies

Direct N-alkylation represents a straightforward approach to the synthesis of N-piperonyl glycine (B1666218). This typically involves the formation of a carbon-nitrogen bond between a piperonyl source and a glycine moiety.

Reductive Amination Approaches to N-Piperonyl Glycine Synthesis

Reductive amination is a versatile and widely used method for the formation of amines. masterorganicchemistry.comnumberanalytics.com In the context of this compound synthesis, this reaction involves the condensation of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) with glycine or a glycine derivative to form a Schiff base (imine), which is then reduced to the desired this compound. masterorganicchemistry.comnumberanalytics.com The reaction is typically carried out in a one-pot fashion, offering high atom economy and operational simplicity. organic-chemistry.org

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.comsigmaaldrich.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com The choice of solvent is also crucial, with polar solvents like methanol (B129727) or ethanol (B145695) often being used. wikipedia.org

Table 1: Key Parameters in Reductive Amination for this compound Synthesis

ParameterDescriptionCommon Reagents/Conditions
Carbonyl Source Provides the piperonyl moiety.Piperonal (3,4-methylenedioxybenzaldehyde)
Amine Source Provides the glycine backbone.Glycine, Glycine esters
Reducing Agent Reduces the intermediate imine.NaBH₄, NaBH₃CN, NaBH(OAc)₃
Solvent Solubilizes reactants and reagents.Methanol, Ethanol, Dichloromethane
Catalyst Can be used to facilitate imine formation.Acidic or basic catalysts

Recent advancements have focused on developing milder and more environmentally friendly conditions, including the use of catalytic hydrogen with earth-abundant metal catalysts. d-nb.info

Nucleophilic Substitution Reactions Involving Piperonyl Moieties

Nucleophilic substitution provides another direct route to this compound. This method involves the reaction of a glycine nucleophile, often in the form of a glycine ester to enhance its nucleophilicity and solubility in organic solvents, with a piperonyl electrophile. ksu.edu.sa The most common electrophiles are piperonyl halides, such as piperonyl chloride or piperonyl bromide. google.comwindows.net

The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom of the glycine derivative attacks the benzylic carbon of the piperonyl halide, displacing the halide leaving group. ksu.edu.sa The use of a base is often necessary to deprotonate the glycine nitrogen, thereby increasing its nucleophilicity. Common bases include organic amines like triethylamine (B128534) or inorganic bases such as potassium carbonate. The choice of solvent is critical and is usually a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. windows.net

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govorganic-chemistry.org This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. nih.gov

Exploitation of Glycine as a Core Reactant in Piperonyl Glycine Formation

Glycine and its derivatives can serve as a key bifunctional component in MCRs for the synthesis of this compound analogs. In reactions like the Ugi four-component reaction (Ugi-4CR), glycine can act as the amino acid component. numberanalytics.commdpi.com The Ugi reaction involves the condensation of an aldehyde (such as piperonal), an amine, a carboxylic acid (glycine), and an isocyanide to form a dipeptide-like structure. wikipedia.org This allows for the direct incorporation of the piperonyl group onto the glycine nitrogen.

The mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. wikipedia.org The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final α-acylamino amide product. wikipedia.org

Incorporation of Piperonyl Moieties via Catalyzed Transformations

Catalysis plays a crucial role in modern organic synthesis, enabling the efficient and selective formation of chemical bonds. In the context of this compound synthesis, catalyzed transformations can be employed to incorporate the piperonyl moiety. For instance, transition-metal catalyzed cross-coupling reactions could potentially be used to form the C-N bond between a piperonyl derivative and a glycine derivative.

Furthermore, enzymatic catalysis offers a green and highly selective alternative for the synthesis of N-substituted amino acids. Glycine can be a substrate for various enzymes that can be engineered or selected for their ability to catalyze the addition of a piperonyl group. ebi.ac.uknih.gov

Solid-Phase Synthesis Techniques for Oligomers and Peptoid Hybrids

Solid-phase synthesis has revolutionized the preparation of peptides and other oligomers by allowing for the rapid and efficient assembly of monomeric units on a solid support. nih.govnih.gov This methodology is particularly well-suited for the synthesis of this compound-containing oligomers and peptoid hybrids.

Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. genscript.comformulationbio.com This structural modification imparts resistance to proteolytic degradation. nih.gov The "sub-monomer" method is the most common approach for solid-phase peptoid synthesis. genscript.comcem.com This two-step process involves:

Acylation: The free amine on the solid support is acylated with a haloacetic acid, typically bromoacetic acid, activated by a coupling agent like diisopropylcarbodiimide (DIC). genscript.comcem.com

Nucleophilic Displacement: The resulting α-bromoacetamide is then treated with a primary amine, in this case, piperonylamine (B131076), which displaces the bromide via an SN2 reaction to form the N-substituted glycine residue. genscript.com

This cycle can be repeated to build up oligomers with defined sequences containing this compound units. rsc.orgbeilstein-journals.org This technique is highly amenable to automation and the creation of combinatorial libraries for drug discovery and materials science applications. cem.comrsc.org

Table 2: Comparison of Synthetic Methodologies for this compound

MethodologyAdvantagesDisadvantagesKey Reactants
Reductive Amination High atom economy, often one-pot.May require specific and sometimes harsh reducing agents.Piperonal, Glycine/Glycine Ester, Reducing Agent
Nucleophilic Substitution Direct, conceptually simple.Can be prone to over-alkylation, may require protection of the carboxylic acid.Piperonyl Halide, Glycine/Glycine Ester, Base
Multi-Component Reactions High efficiency, molecular diversity.Can lead to complex product mixtures, may require optimization.Piperonal, Glycine, Amine, Isocyanide (for Ugi)
Solid-Phase Synthesis Amenable to automation, high purity of final product after cleavage.Requires specialized equipment, can be time-consuming for long sequences.Solid Support, Bromoacetic Acid, Piperonylamine

Peptoid Backbone Construction Utilizing this compound Monomers

Peptoids, or N-substituted polyglycines, are a significant class of peptidomimetics that exhibit enhanced proteolytic stability and conformational flexibility compared to their peptide counterparts. The construction of peptoid backbones relies on the sequential addition of N-substituted glycine monomers. This compound serves as a valuable monomer in this context, introducing the unique steric and electronic properties of the piperonyl (1,3-benzodioxol-5-ylmethyl) group into the peptoid structure.

The most prevalent and efficient method for incorporating monomers like this compound into a growing peptoid chain is the solid-phase submonomer synthesis protocol developed by Zuckermann et al. This strategy builds the peptoid backbone in a stepwise, two-reaction cycle on a solid support (e.g., Rink amide resin).

Acylation Step: The primary or secondary amine on the solid support is acylated using a haloacetic acid, typically bromoacetic acid, in the presence of a carbodiimide (B86325) coupling agent such as N,N'-diisopropylcarbodiimide (DIC). This step forms a bromoacetylated amine intermediate on the resin.

Displacement Step: The crucial monomer-incorporation step involves the nucleophilic displacement of the bromide by a primary amine. To incorporate the this compound unit, piperonylamine is used as the nucleophile. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) and proceeds rapidly to yield the N-substituted glycine residue, in this case, the this compound unit.

This two-step cycle is repeated with different primary amines to construct a peptoid with a precisely defined sequence. The use of this compound as a monomer allows for the synthesis of peptoids with aromatic, electron-rich side chains capable of participating in π-stacking interactions or coordinating with metal ions, thereby expanding the functional diversity of peptoid libraries.

Table 1: The Submonomer Synthesis Cycle for this compound Unit Incorporation
StepReaction TypeKey ReagentsIntermediate/Product on Solid Support
1: AcylationAmide Bond FormationBromoacetic acid, N,N'-Diisopropylcarbodiimide (DIC)Resin-bound bromoacetamide
2: DisplacementNucleophilic Substitution (SN2)PiperonylamineResin-bound this compound unit

Sequential Assembly Methodologies for N-Substituted Polyglycines

The synthesis of N-substituted polyglycines, including those containing this compound, can be achieved through several sequential assembly methodologies, primarily categorized as solid-phase and solution-phase synthesis.

Solid-Phase Synthesis (SPS): As detailed in section 2.3.1, the submonomer method is the dominant SPS technique for peptoid assembly. Its primary advantage is the simplification of purification; excess reagents and byproducts are removed by simple washing and filtration of the solid support after each reaction step. This allows for the automation of the process and the rapid generation of peptoid libraries. The this compound unit is readily incorporated using this method without requiring protection of the piperonyl group's methylenedioxy bridge, which is stable to the reaction conditions.

Solution-Phase Synthesis: For the synthesis of shorter peptoid oligomers or for large-scale production where the cost of solid support is a factor, solution-phase synthesis is a viable alternative. This approach involves the sequential coupling of pre-formed N-substituted glycine monomers. For example, a protected this compound monomer (e.g., with a Boc- or Fmoc-protected amine and an esterified carboxyl group) is coupled to another amino acid or peptoid fragment in solution. This is followed by a deprotection step and subsequent coupling with the next monomer. While offering scalability, solution-phase synthesis is more labor-intensive due to the need for chromatographic purification after each coupling step to isolate the desired product from unreacted starting materials and byproducts.

Table 2: Comparison of Assembly Methodologies for N-Substituted Polyglycines
MethodologyKey PrincipleAdvantagesDisadvantages
Solid-Phase Synthesis (SPS)Stepwise chain extension on an insoluble polymer support (submonomer method).Easy purification (washing/filtration), amenable to automation, high efficiency for long sequences.Limited scale-up potential, high cost of resins and excess reagents.
Solution-Phase SynthesisSequential coupling of protected monomers in a homogenous solvent system.Highly scalable for industrial production, suitable for short oligomers, lower raw material cost for large batches.Requires purification (e.g., chromatography) after each step, more time-consuming.

Enantioselective Synthesis and Chiral Control in this compound Derivatives

This compound is an achiral molecule as its α-carbon is not a stereocenter. However, the synthesis of chiral derivatives, where a substituent is introduced at the α-carbon, is of significant interest for creating chiral peptoid building blocks and α-amino acid analogs. Achieving high enantioselectivity in the synthesis of these α-substituted this compound derivatives requires sophisticated asymmetric strategies.

Asymmetric Catalysis in C-H Functionalization of Glycine Esters

A modern and atom-economical approach to generating chiral α-substituted amino acid derivatives is the direct asymmetric C-H functionalization of glycine esters. In this strategy, a transition-metal catalyst complexed with a chiral ligand selectively activates one of the two prochiral C-H bonds at the α-carbon of an N-aryl or N-alkyl glycine ester, such as methyl N-piperonylglycinate.

The general mechanism involves the coordination of the glycine ester to a metal center (e.g., Palladium(II) or Rhodium(II)). The chiral ligand environment directs the subsequent C-H activation step (e.g., via concerted metalation-deprotonation) to form a chiral metal enolate intermediate. This nucleophilic enolate is then trapped by an electrophile (e.g., an activated alkene in a Michael addition or an aldehyde in an aldol (B89426) reaction), forming a new C-C bond with high stereocontrol. Research in this area has demonstrated that palladium catalysts paired with chiral ligands like BOX or PyBOX can facilitate the asymmetric α-arylation or α-alkenylation of glycine esters, yielding products with high enantiomeric excess (ee). This method provides direct access to chiral this compound derivatives from simple precursors.

Table 3: Representative Asymmetric C-H Functionalization Reactions
Catalyst SystemSubstrate ExampleElectrophileProduct TypePotential Stereocontrol
Pd(OAc)2 + Chiral Ligand (e.g., a chiral phosphine)Methyl N-piperonylglycinateAryl Halideα-Aryl-N-piperonyl glycine esterOften >90% ee
Rh2(OAc)4 + Chiral CarboxylateMethyl N-piperonylglycinateDiazo Compoundα-Alkylated-N-piperonyl glycine esterVariable to high ee

Chiral Auxiliary or Ligand-Assisted Approaches to Stereoselective Synthesis

Classical methods for stereoselective synthesis often rely on the use of chiral auxiliaries. A chiral auxiliary is a covalently attached, enantiopure molecule that directs the stereochemical outcome of a reaction on the substrate. To synthesize a chiral this compound derivative, this compound can be coupled to a chiral auxiliary, such as an Evans oxazolidinone.

The resulting imide can be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form a rigid, chelated Z-enolate. The chiral auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide like benzyl (B1604629) bromide) to attack from the opposite, less-hindered face. This diastereoselective alkylation reaction generates the α-substituted product with high stereocontrol. Subsequent cleavage of the auxiliary (e.g., via hydrolysis or reduction) yields the desired enantiopure α-substituted N-piperonyl amino acid or its corresponding alcohol. This method is robust and predictable but is less atom-economical than catalytic approaches due to the need to attach and remove the stoichiometric auxiliary.

Table 4: Chiral Auxiliary Approach for Stereoselective Alkylation
StepProcessKey ReagentsOutcome
1Auxiliary AttachmentThis compound, Evans oxazolidinone, coupling agentFormation of a chiral N-acyloxazolidinone
2Enolate FormationStrong base (e.g., LDA)Generation of a conformationally locked chiral enolate
3Diastereoselective AlkylationElectrophile (e.g., Benzyl bromide)Introduction of an α-substituent with high diastereoselectivity
4Auxiliary CleavageLiOH/H2O2 or LiBH4Release of the enantiopure α-substituted N-piperonyl amino acid or alcohol

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign manufacturing processes. Key goals include minimizing waste, avoiding hazardous organic solvents, and improving energy efficiency.

Solvent-Free or Aqueous Media Reactions for Sustainable Production

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Shifting to greener alternatives like water or eliminating solvents altogether represents a significant advancement in sustainable chemistry.

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of this compound can be efficiently performed in an aqueous medium via a one-pot reductive amination. In this process, piperonal (the aldehyde precursor) is reacted with glycine in water to form a Schiff base (imine) intermediate in situ. This intermediate is then reduced directly with a water-compatible reducing agent, such as sodium borohydride, to yield this compound. The product often has limited solubility in cold water, allowing for its isolation by simple filtration, which dramatically simplifies the purification process and avoids the need for extraction with organic solvents.

Solvent-Free Reactions: An even greener approach is to conduct reactions in the absence of any bulk solvent.

Mechanochemistry: This technique uses mechanical energy (e.g., from ball milling or grinding) to drive chemical reactions between solid reactants. The synthesis of this compound could be achieved by milling piperonal, glycine, and a solid reducing agent. This method minimizes waste and energy consumption.

These methods align with multiple principles of green chemistry by reducing solvent use, minimizing waste (high atom economy), and often operating under milder conditions.

Table 5: Green Synthesis Methods for this compound
Green MethodKey PrincipleExample ReactionSustainability Advantage
Aqueous SynthesisUsing water as the reaction solvent.One-pot reductive amination of piperonal and glycine with NaBH4 in water.Eliminates hazardous organic solvents; simplifies product isolation via precipitation/filtration.
MechanochemistryUsing mechanical force to initiate reaction between solids.Ball milling of piperonal, glycine, and a solid reductant.Solvent-free; low energy consumption; minimal waste generation.
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate reactions.Microwave heating of the aqueous reductive amination.Drastically reduced reaction times; improved energy efficiency; often higher yields.

Atom Economy and Sustainable Catalysis for Derivatization

The synthesis of derivatives from a core scaffold like this compound is fundamental for chemical library generation and structure-activity relationship (SAR) studies. Traditional derivatization, particularly at the carboxylic acid moiety to form amides and esters, often relies on stoichiometric activating agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective but suffer from poor atom economy. They generate significant amounts of waste byproducts (e.g., dicyclohexylurea) that are often difficult to remove, leading to high E-Factors (Environmental Factors) and complex purification procedures.

Modern synthetic chemistry prioritizes green and sustainable principles, focusing on maximizing atom economy and utilizing catalytic methods. For the derivatization of this compound, this involves developing processes where the vast majority of atoms from the reactants are incorporated into the final product, with water often being the only byproduct.

Catalytic Direct Amidation and Esterification

A primary goal in sustainable derivatization is the direct catalytic coupling of the carboxylic acid of this compound with an amine or alcohol, eliminating the need for stoichiometric activators. This approach significantly enhances atom economy.

Research in this area has focused on catalysts capable of facilitating dehydration reactions under mild conditions. Boronic acid derivatives, for instance, have emerged as effective catalysts for direct amidation. They operate by forming an activated acyloxyboron intermediate, which is then susceptible to nucleophilic attack by an amine.

Reaction Scheme: Catalytic Direct Amidation

The table below provides a comparative analysis between a traditional HATU-mediated coupling and a hypothetical, optimized boronic acid-catalyzed direct amidation for the synthesis of an this compound derivative, such as N-benzyl-2-((benzo[d][1,3]dioxol-5-yl)methylamino)acetamide.

Table 1: Comparison of Amidation Methods for this compound Derivatization
ParameterTraditional Method (HATU/DIPEA)Catalytic Method (Arylboronic Acid)
Activating Agent HATU (1.1 eq)Phenylboronic Acid (5 mol%)
Base DIPEA (2.0 eq)None (or catalytic amount)
Solvent Dimethylformamide (DMF)Toluene (with Dean-Stark trap)
Temperature 25 °C110 °C (Reflux)
Byproduct HOAt, DIPEA·H⁺ salt, Urea-type byproductsWater (H₂O)
Theoretical Atom Economy ~45%>95%
Typical Yield 90-98%80-92%
Workup/Purification Aqueous wash followed by column chromatographySolvent evaporation, potential filtration

Biocatalysis for Selective Derivatization

Enzymatic catalysis represents a pinnacle of sustainable chemistry due to its high selectivity, operation under mild aqueous or non-conventional solvent conditions, and biodegradability. For the derivatization of this compound, lipases are particularly relevant. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are robust catalysts for both esterification and amidation reactions.

The enzyme's active site can accommodate the N-protected amino acid and catalyze its condensation with a wide range of nucleophiles (alcohols, amines). The use of immobilized enzymes on solid supports (e.g., acrylic resin) allows for simple filtration-based recovery and reuse of the catalyst over multiple cycles, drastically reducing cost and waste.

Research findings demonstrate that reaction parameters, such as the choice of solvent and the nature of the nucleophile, significantly impact conversion efficiency. For example, in the synthesis of this compound amides, primary amines typically show higher reactivity than secondary amines, and non-polar organic solvents can enhance reaction rates by facilitating water removal from the enzyme's microenvironment.

Table 2: Biocatalytic Synthesis of this compound Derivatives using Immobilized CALB
DerivativeNucleophileSolventReaction Time (h)Conversion (%)Catalyst Reusability (Cycles)
This compound Ethyl Ester EthanolHeptane2499>10
N-Piperonyl Glycinamide (B1583983) Ammonia (in THF)Tetrahydrofuran (THF)7275>5
N-Butyl-N-piperonyl Glycinamide n-Butylamine2-Methyltetrahydrofuran (2-MeTHF)4892>8
N-Benzyl-N-piperonyl Glycinamide BenzylamineToluene4888>8

These biocatalytic approaches not only align with the principles of atom economy but also offer exceptional chemo- and regioselectivity, often obviating the need for complex protection-deprotection strategies required for more complex substrates. The integration of such methods into the synthetic workflow for this compound and its analogs is a significant step toward more environmentally benign chemical manufacturing.

Mechanistic Investigations of Biological Interactions at the Molecular Level in Vitro and in Silico

Enzyme Modulation and Inhibition Studies (In Vitro)

The 1,3-benzodioxole (B145889) group present in N-piperonyl glycine (B1666218) is a well-known pharmacophore that can interact with various enzyme systems. Research on analogous compounds has revealed significant inhibitory effects on key enzymes involved in metabolism and neurotransmitter degradation.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters. The inhibition of these enzymes is a key strategy in the treatment of neurological disorders. Studies on piperine (B192125), a naturally occurring compound featuring a piperonyl group, have demonstrated its potential to modulate MAO activity.

In vitro studies have shown that piperine competitively inhibits both MAO-A and MAO-B. The inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) indicate a stronger inhibition of MAO-B compared to MAO-A. The inhibition was found to be reversible, suggesting that the compound does not form a permanent covalent bond with the enzyme.

Table 1: In Vitro MAO Inhibition by Piperine

Enzyme IC₅₀ (µM) Kᵢ (µM) Type of Inhibition
MAO-A 20.9 19.0 ± 0.9 Competitive

Data sourced from a study on the bioassay-guided isolation of piperine from Piper longum fruits. nih.gov

These findings suggest that other compounds with a piperonyl moiety, such as N-piperonyl glycine, could also exhibit MAO inhibitory activity, a hypothesis that warrants direct experimental validation.

The benzodioxole moiety is a well-documented inhibitor of cytochrome P450 (CYP450) enzymes and certain esterases. This inhibition is often mechanism-based, where the compound is metabolized by the enzyme to a reactive intermediate that then inactivates it.

Piperonyl butoxide (PBO), a synthetic benzodioxole derivative, is a classic example of a CYP450 and esterase inhibitor. It acts as a synergist for certain insecticides by inhibiting the enzymes that would otherwise metabolize and detoxify the active ingredient. The mechanism of PBO's action involves competitive inhibition of the active site of cytochrome P450 enzymes. nih.gov By binding to the enzyme, PBO prevents the breakdown of other substances. nih.gov Similarly, PBO has been shown to inhibit esterases, which are also involved in the metabolism of various compounds. acs.orgnih.govnih.gov

The inhibitory action of benzodioxole compounds is not limited to PBO. Various derivatives have been shown to regulate different CYP450 isozymes, such as CYP1A1, CYP1A2, and CYP2B10. researchgate.net The metabolic activation of the 1,3-benzodioxole group can lead to the formation of a carbene intermediate that binds tightly to the heme iron of CYP450, leading to inactivation.

Receptor Binding and Ligand-Target Interactions (In Vitro and In Silico)

The glycine component of this compound suggests potential interactions with receptors that recognize glycine or similar amino acid structures, most notably the glycine receptor (GlyR).

The glycine receptor is a ligand-gated chloride ion channel that plays a crucial role in inhibitory neurotransmission in the central nervous system. wikipedia.orgnih.govnih.gov GlyRs are composed of different subunits (α1-4 and β), and the specific subunit composition determines the pharmacological properties of the receptor. nih.gov

While there is no direct data on this compound, studies on other N-substituted glycine derivatives, such as N-arachidonoyl-glycine (NAGly), have demonstrated that modifications to the amino group of glycine can lead to significant and subtype-specific modulation of GlyR activity. In vitro studies using recombinant GlyRs expressed in HEK293 cells have shown that NAGly potentiates the function of α1-containing GlyRs but inhibits α2 and α3 subtypes. This highlights the potential for this compound to exhibit complex, subtype-dependent effects on glycine receptors.

Table 2: Modulation of Glycine Receptor Subtypes by N-arachidonoyl-glycine (NAGly)

Glycine Receptor Subtype Effect of NAGly
α1 Potentiation
α2 Inhibition

This information is based on studies of N-arachidonoyl-glycine, a structurally related N-substituted glycine derivative.

The binding of ligands to GlyRs can modulate the channel's opening and closing, thereby affecting neuronal excitability. The hyperpolarization caused by chloride influx through the opened channel reduces the likelihood of action potential propagation. wikipedia.org

Beyond the glycine receptor, the structural components of this compound suggest the possibility of interactions with other neurotransmitter receptors. However, there is currently a lack of specific binding data for this compound at other receptor sites. Generally, N-phenylpiperazine analogs have been shown to bind to dopamine (B1211576) D2 and D3 receptors. mdpi.com The benzodioxole moiety is also found in compounds with a range of biological activities, suggesting potential interactions with various receptor systems. nih.gov Further in vitro binding assays would be necessary to screen this compound against a panel of neurotransmitter receptors to determine its binding profile and selectivity.

Cellular Pathway Modulation (In Vitro Cellular Models)

The potential enzymatic and receptor interactions of this compound suggest that it could modulate various cellular pathways. Research on structurally related compounds provides some indications of these potential effects.

Benzodioxole derivatives have been investigated for their effects on cancer cell lines. For instance, some novel synthesized benzodioxole derivatives have shown cytotoxic activity against HeLa cervical cancer cells. nih.gov The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are associated with inflammation and carcinogenesis. nih.gov Studies on piperine have also demonstrated its ability to induce apoptosis and cell cycle arrest in cancer cells, as well as modulate inflammatory signaling pathways. nih.gov

Furthermore, glycine metabolism itself is increasingly recognized as a key player in cancer cell proliferation. Rapidly proliferating cancer cells often exhibit increased glycine consumption. nih.govbroadinstitute.org Antagonizing glycine uptake or its biosynthesis has been shown to impair the proliferation of these cells. nih.govmdpi.com This raises the possibility that N-substituted glycine derivatives could interfere with these metabolic pathways.

In the context of inflammation, N-substituted glycine derivatives like N-arachidonoylglycine have been shown to have anti-inflammatory effects by promoting the resolution of inflammation. nih.gov Another derivative, N-acryloyl-glycine, has also demonstrated anti-inflammatory properties. rsc.org These effects are often mediated through G protein-coupled receptors (GPCRs) and the subsequent modulation of second messenger systems. biomolther.org

mTORC1 Signaling Pathway Analysis in Muscle Cells by Glycine and Derivatives

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a crucial signaling pathway that regulates cell growth, proliferation, and protein synthesis. Research has demonstrated that the amino acid glycine can directly influence this pathway in muscle cells, suggesting a potential mechanism for this compound.

In vitro studies using C2C12 muscle cells, a common model for skeletal muscle research, have shown that glycine can protect against muscle cell wasting (atrophy) induced by nutrient or growth factor deprivation. nih.govfrontiersin.org This protective effect is dose-dependent and appears to be mediated through the activation of the mTORC1 pathway. nih.govfrontiersin.org When muscle cells are starved, they typically shrink; however, supplementation with glycine can attenuate this effect, leading to larger myotube diameters compared to controls. nih.govfrontiersin.orgnih.gov

These findings suggest that glycine and its derivatives may play a significant role in maintaining muscle homeostasis by directly stimulating the central anabolic pathway of mTORC1. nih.govresearchgate.net

ConditionCell ModelKey FindingSignificanceReference
Nutrient/Growth Factor DeprivationC2C12 MyotubesGlycine treatment (0.5-2.5 mM) significantly attenuated myotube atrophy, increasing diameter by up to 22% compared to controls.Demonstrates a direct protective effect of glycine on muscle cell size during catabolic stress. nih.gov
Nutrient Starvation (HBS)C2C12 MyotubesGlycine-treated myotubes were up to 20% larger compared to cells treated with L-alanine.Shows specificity of the glycine effect compared to another non-essential amino acid. researchgate.net
mTORC1 InhibitionC2C12 MyotubesThe mTORC1 inhibitor rapamycin prevented the glycine-stimulated protection of myotube diameter.Confirms that the protective effect of glycine is dependent on the mTORC1 signaling pathway. nih.govfrontiersin.org
Protein Synthesis MarkerC2C12 MyotubesGlycine supplementation increased the phosphorylation of ribosomal protein S6, a downstream target of mTORC1.Provides a molecular mechanism for glycine's action: activation of the protein synthesis machinery. nih.gov

Oxidative Stress Response Mechanisms in Cellular Systems

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in cellular damage and dysfunction. Glycine has been shown to play a crucial role in cellular antioxidant defense systems, primarily by serving as a key precursor for the synthesis of glutathione (B108866) (GSH). researchgate.netresearchgate.net

GSH is a major endogenous antioxidant that directly neutralizes ROS and is essential for the function of several antioxidant enzymes. nih.gov Studies have shown that glycine supplementation can increase the biosynthesis of GSH, thereby enhancing the cell's capacity to combat oxidative stress. researchgate.netresearchgate.net In a model of sucrose-induced insulin (B600854) resistance, which is associated with increased oxidative stress, glycine treatment was found to increase the concentrations of GSH in the liver. researchgate.net This effect was linked to an increase in the amount of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis. researchgate.net

Furthermore, in intestinal epithelial cells subjected to oxidative stress induced by 4-hydroxynonenal (B163490) (4-HNE), glycine treatment was found to inhibit apoptosis (programmed cell death). nih.gov This protective effect was associated with the promotion of GSH synthesis and a reduction in the activation of stress-related signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. nih.gov By bolstering the GSH pool, glycine helps maintain cellular redox balance and protects cells from oxidative damage. researchgate.netresearchgate.net These findings highlight a fundamental mechanism by which glycine derivatives like this compound could potentially mitigate cellular damage.

Model SystemStressorKey FindingMechanismReference
Vascular Tissue from Sucrose-Fed RatsHigh-Sucrose DietGlycine supplementation increased GSH content and reduced markers of oxidative stress (lipid peroxidation, protein carbonyls).Increased amount of glutathione synthetase, leading to enhanced GSH biosynthesis. researchgate.net
Liver from Sucrose-Fed RatsHigh-Sucrose DietGlycine treatment increased concentrations of GSH.Increased amount of γ-glutamylcysteine synthetase (γ-GCS), the key enzyme for GSH synthesis. researchgate.net
Intestinal Porcine Epithelial Cells4-hydroxynonenal (4-HNE)Glycine (1.0 mM) attenuated HNE-induced apoptosis by 38% and inhibited caspase 3 activation by 25%.Promotion of GSH synthesis and reduction in the activation of MAPK signaling pathways. nih.gov
Human Pancreatic Beta CellsNɛ-carboxymethyllysine (CML)CML exposure lowered the levels of GSH, making cells more vulnerable to oxidative stress.Highlights the importance of GSH, for which glycine is a precursor, in protecting against cellular stressors. nih.gov

Interaction with Protein Synthesis and Folding Mechanisms (In Vitro/In Silico)

The unique structural properties of glycine, the simplest amino acid, allow it to play a critical role in protein structure and function. technologynetworks.com As a glycine analogue, this compound's interactions are predicated on the foundational roles established for glycine and its substituted forms in polypeptide chains.

Glycine Analogue Incorporation Studies and Impact on Protein Conformation

Glycine's small side chain (a single hydrogen atom) provides a level of conformational flexibility that is unmatched by any other amino acid. This allows it to occupy positions in a protein's backbone, such as tight turns, that are sterically forbidden to other, bulkier amino acids. Theoretical and computational studies on glycine-containing peptides, such as N-acetyl–glycine–glycine–N′-methylamide, have been used to map the conformational preferences and understand how glycine contributes to specific secondary structures like β-turns. researchgate.net

When glycine analogues are incorporated into proteins, they can significantly alter the protein's conformation. For instance, substituting glycine with d-alanine, which favors a left-handed helical conformation similar to glycine, can be functionally tolerated in specific protein structures like the KcsA K+ channel selectivity filter. pnas.org In contrast, substitution with a standard l-amino acid at the same position results in a nonfunctional channel, demonstrating the critical importance of the specific backbone conformation enabled by glycine. pnas.org

Disruption of Protein Function by Substituted Glycine Residues

The substitution of glycine with other amino acids, especially those with larger side chains, can severely disrupt protein structure and function. This is evident in diseases like osteogenesis imperfecta, where missense mutations replace a glycine residue in type I collagen with a bulkier residue, leading to improper folding of the collagen triple helix. nih.gov

In vitro studies on bacterial collagen have shown that replacing a glycine residue with serine or arginine leads to a significant delay in the folding of the triple helix and a decrease in its thermal stability. nih.gov The position of the substitution is also critical; a mutation near the N-terminus, where folding is initiated, is more disruptive than one in the middle of the protein domain. nih.gov

Similarly, in human transferrin, substituting a glycine residue (Gly65) in the iron-binding cleft with a much larger arginine residue disrupts the hydrogen bond network essential for iron binding. nih.gov This substitution results in a protein with a much weaker ability to bind iron, highlighting how a single glycine substitution can impair a protein's core biochemical function. nih.gov The introduction of a bulky N-piperonyl group onto the glycine nitrogen would be expected to cause significant steric hindrance, potentially leading to even more pronounced disruptions in protein folding, stability, and function compared to simple amino acid substitutions.

Structure Activity Relationship Sar and Structural Modification Studies

Design Principles for N-Piperonyl Glycine (B1666218) Derivatives

The design of new molecules based on the N-piperonyl glycine scaffold follows established medicinal chemistry principles, including rational design based on core modifications and the incorporation of privileged structures.

Rational Design Based on Scaffold Modifications and Piperonyl Glycine Core

Rational drug design for this compound derivatives often involves strategic modifications to its fundamental structure. The core structure consists of a piperonyl group attached to a glycine molecule.

The piperonyl moiety, specifically the methylenedioxy phenyl group, is considered a crucial functional component. google.com Studies on related compounds like piperonyl butoxide have shown that any alteration to this group can lead to a significant reduction or complete loss of synergistic activity. google.com This highlights the importance of the intact piperonyl ring system for certain biological interactions.

The glycine portion of the molecule serves as a versatile backbone that can be readily derivatized. nih.gov The amino acid scaffold can enhance the physicochemical and biological properties of the resulting derivatives. nih.gov Design strategies often focus on utilizing the bifunctionality of such structures, where one part of the molecule is kept constant for essential interactions while other parts are modified to fine-tune activity. nih.gov

Privileged Structure Incorporation for Enhanced Biological Activity

The concept of "privileged structures" is applied to this compound derivatives to enhance their biological activity. Privileged structures are molecular frameworks that are able to bind to multiple biological targets. By incorporating these motifs into the this compound scaffold, researchers aim to create new compounds with improved pharmacological profiles.

For instance, the introduction of a rhodanine (B49660) moiety, a known privileged structure, into a piperonyl-containing scaffold has been shown to dramatically increase inhibitory activity against certain enzymes. researchgate.net This enhancement is often attributed to the formation of additional interactions, such as π-π stacking, with the target protein. researchgate.net Similarly, the combination of a piperonyl group with other heterocyclic rings like oxazoline (B21484) can impart unique chemical and biological properties, potentially leading to antimicrobial or anti-inflammatory effects. ontosight.ai

Systematic Substituent Effects on Biological Activity

To understand the structure-activity relationship of this compound, researchers systematically alter different parts of the molecule and observe the resulting effects on its biological activity.

Exploration of Piperonyl Moiety Variations and Their Pharmacological Impact

The piperonyl moiety is a key pharmacophore, and its modification can have significant pharmacological consequences. The methylenedioxyphenyl group is vital for the synergistic activity observed in compounds like piperonyl butoxide. google.com

Studies on piperine (B192125), which also contains a piperonyl group, have shown that modifications to this ring can influence its metabolic stability and bioavailability. mdpi.com The piperonyl group is known to be a competitive inhibitor of cytochrome P450 enzymes, which can affect the metabolism of other drugs. inchem.org

In the design of antimalarial agents, the inclusion of a piperonyl methyl substitution on a quinoline (B57606) scaffold has demonstrated notable activity. asm.orgasm.org This suggests that the piperonyl group can contribute favorably to the binding affinity of the molecule to its target.

Glycine Backbone Derivatization and Side-Chain Diversity

The glycine backbone of this compound provides a flexible platform for introducing chemical diversity. The derivatization of the glycine component, including the introduction of various side chains, is a common strategy to modulate the biological activity of the resulting compounds. nih.gov

The incorporation of different amino acids or other functional groups onto the glycine backbone can influence the molecule's conformation and its interaction with biological targets. rsc.org For example, in the development of anti-inflammatory agents, the derivatization of an N-phenylglycine core led to compounds with significant activity. nih.gov The introduction of bulky aromatic substituents or different alkyl groups can impact the potency and selectivity of the derivatives. researchgate.net

Table 1: Impact of Glycine Backbone Derivatization on Biological Activity

Derivative Type Modification Observed Biological Effect Reference
N-(4-substituted phenyl)glycineCyclization of chalcone (B49325) analogIncreased anti-inflammatory activity nih.gov
Piperonyl-tethered rhodanineIntroduction of rhodanine moietySignificantly higher inhibitory capacity against chitinases researchgate.net
Chloroquine analoguesSubstitution with piperonyl methyl groupEnhanced antimalarial activity asm.orgasm.org

Conformational Analysis and its Influence on Bioactivity

The three-dimensional shape, or conformation, of this compound and its derivatives plays a critical role in their biological activity. The spatial arrangement of the piperonyl group and the glycine backbone determines how the molecule can interact with its biological target.

Conformational analysis of glycine itself has shown that rotations around its single bonds (C-C, C-N, and C-O) lead to different stable conformers. nih.gov These conformational preferences can be influenced by the surrounding environment and by the introduction of substituents. nih.gov

In the context of larger molecules incorporating a glycine or a glycine-like structure, the conformation of the peptide backbone is crucial for biological function. acs.org The introduction of side chains can induce specific secondary structures, such as helices or turns, which can either enhance or diminish binding to a target protein. acs.orgnih.gov For instance, the stereochemistry of non-peptidic units linked to a peptide sequence can force the macrocycle into a specific conformation, thereby modulating its biological activity. acs.org The flexibility of the glycine unit, which lacks a side chain, can be both an advantage and a disadvantage, allowing it to adopt multiple conformations but potentially at an entropic cost upon binding. youtube.com

Steric and Electronic Effects on Ligand-Target Recognition

The interaction between a ligand like this compound and its biological target is highly dependent on the steric and electronic properties of the molecule. Steric effects relate to the size and shape of the molecule, which determine how well it fits into the binding site of a target protein. Electronic effects involve the distribution of charge within the molecule, influencing non-covalent interactions such as hydrogen bonds and electrostatic interactions that are crucial for stable binding.

For N-aryl glycine derivatives, including this compound, the electronic nature of the N-aryl group is a critical determinant of reactivity and interaction. rsc.org Research has shown that electron-rich N-arylglycinyl peptides are particularly amenable to certain chemical modifications, highlighting the importance of the electronic environment provided by the piperonyl group. rsc.org The introduction of different substituents allows for the modulation of these properties. For instance, adding bulky groups can create steric hindrance that may either prevent or enhance binding, depending on the topology of the receptor's binding pocket. drugdesign.org

The systematic alteration of substituents on the aromatic ring or the glycine backbone can lead to a deeper understanding of these effects. For example, the introduction of halogen atoms can exert favorable electronic effects and improve interactions with a receptor site. drugdesign.org These modifications help in mapping the steric and electronic requirements of the target, guiding the design of analogs with improved affinity and specificity.

Relationship between Conformation and Target Binding Specificity

The three-dimensional conformation of this compound and its analogs is a key factor in determining their binding specificity. The flexibility of the glycine backbone allows the molecule to adopt various shapes, but only specific conformations may be suitable for binding to a particular target. The interaction with a biological receptor often induces a specific, low-energy conformation of the ligand.

The study of peptoids, which are poly-N-substituted glycines and structural relatives of this compound, reveals that the high conformational flexibility of such molecules can sometimes lead to low target specificity. genscript.com However, this flexibility can also be advantageous, allowing the molecule to adapt to different binding sites. The specific conformation that this compound adopts upon binding is crucial for its biological activity. Understanding the preferred binding conformation is essential for designing rigid analogs that are "pre-organized" for binding, which can lead to enhanced potency and selectivity.

Molecular dynamics simulations and structural biology techniques, such as X-ray crystallography, can provide detailed insights into the binding conformations of this compound analogs. nih.govnih.gov For instance, studies on glycine-dependent enzymes have shown that specific amino acid residues can control the conformational changes of the active site, and inhibitors that are selective for a particular conformation can be very potent. nih.gov This highlights the importance of designing molecules that can either stabilize or mimic the bioactive conformation of this compound at its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. drugdesign.org This approach is invaluable for predicting the activity of novel compounds and for understanding the key molecular features that govern their biological effects.

Descriptor Selection and Model Development for this compound Analogs

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. mdpi.com These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its physicochemical, topological, geometrical, and electronic properties. nih.gov For this compound analogs, a wide range of descriptors can be calculated to capture the nuances of their chemical structures.

The process typically involves:

Data Set Assembly: A collection of this compound analogs with experimentally determined biological activities is compiled. drugdesign.org

Descriptor Calculation: A large number of descriptors are calculated for each molecule in the dataset. nih.gov

Descriptor Selection: Statistical methods are employed to select a subset of descriptors that are most relevant to the biological activity and are not highly correlated with each other. nih.govresearchgate.net This is a critical step to avoid overfitting and to create an interpretable model. mdpi.com

Model Generation: A mathematical model is then built using techniques such as multiple linear regression (MLR) or more advanced machine learning algorithms. nih.gov

For example, in a QSAR study of piperine analogs, which share the piperonyl moiety, descriptors such as partial negative surface area, molecular shadow area, and heat of formation were found to be significant in predicting activity. nih.gov The quality of the resulting QSAR model is assessed using various statistical parameters, including the coefficient of determination (r²) and the cross-validated coefficient (q²), which indicate the model's ability to fit the data and its predictive power, respectively. nih.govacs.org

Below is an interactive table showcasing typical descriptors that could be selected for a QSAR study of this compound analogs and their potential influence on activity.

Descriptor Type Example Descriptor Potential Influence on Biological Activity
Electronic Dipole MomentInfluences polar interactions with the target protein.
Steric Molecular VolumeDetermines the fit of the molecule within the binding pocket.
Topological Wiener IndexRelates to molecular branching and compactness.
Physicochemical LogP (Lipophilicity)Affects membrane permeability and hydrophobic interactions.
Thermodynamic Heat of FormationIndicates the energetic stability of the molecule. nih.gov

Predictive Modeling for Novel this compound Analogs

Once a QSAR model has been developed and validated, it can be used as a powerful tool to predict the biological activity of novel this compound analogs before they are synthesized. mdpi.com This predictive capability significantly accelerates the drug discovery process by allowing researchers to prioritize the synthesis of compounds that are most likely to be active. nih.gov

The process involves:

Designing Virtual Analogs: New this compound analogs are designed in silico by modifying the parent structure.

Calculating Descriptors: The same set of descriptors used to build the QSAR model is calculated for these new virtual compounds.

Predicting Activity: The descriptor values are then fed into the QSAR equation to predict the biological activity of the novel analogs.

This predictive modeling approach enables the virtual screening of large libraries of potential compounds, identifying those with the highest predicted potency for further experimental investigation. nih.gov The insights gained from the QSAR model can also guide the rational design of new analogs by indicating which structural modifications are likely to enhance activity. For example, if the model indicates that a smaller molecular volume in a specific region is beneficial, new analogs can be designed accordingly.

The table below illustrates how a predictive QSAR model might be used to evaluate hypothetical this compound analogs.

Analog Modification Predicted Activity (Hypothetical) Rationale based on QSAR
Analog 1Addition of a methyl groupDecreasedIncreased steric bulk may hinder binding.
Analog 2Replacement of oxygen with sulfur in the dioxole ringIncreasedAltered electronic properties may enhance target interaction.
Analog 3Introduction of a hydroxyl groupIncreasedPotential for new hydrogen bond formation.

By integrating SAR and QSAR studies, researchers can systematically explore the chemical space around this compound, leading to the discovery of new compounds with optimized biological profiles.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as N-piperonyl glycine) when bound to a second molecule (a receptor or protein). This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-protein interactions at the atomic level.

Active Site Binding Mode Predictions for N-Piperonyl Glycine (B1666218)

Predicting the binding mode of this compound within the active site of a target protein is a primary objective of molecular docking simulations. This process involves several key steps:

Preparation of Protein and Ligand Structures: The three-dimensional structure of the target protein is obtained, typically from a repository like the Protein Data Bank (PDB). The structure of this compound would be generated and optimized to find its most stable three-dimensional conformation.

Docking Simulation: Using specialized software, the this compound molecule is computationally placed into the defined active site of the target protein in numerous possible orientations and conformations.

Scoring and Analysis: A scoring function is used to rank the different binding poses based on their estimated binding affinity. The top-ranked poses represent the most probable binding modes. These predictions would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the active site. Molecular docking studies on similar structures, like piperine (B192125), have shown that interactions with specific residues like Ser-152 and His-263 can be crucial for binding at an active site.

Binding Affinity Estimations and Molecular Recognition Mechanisms

Beyond predicting the physical pose, computational methods aim to quantify the strength of the interaction.

Binding Affinity Estimation: Scoring functions in docking programs provide a numerical value, often expressed in kcal/mol, which estimates the binding free energy. A lower (more negative) value typically indicates a higher binding affinity. For instance, studies on related compounds have reported binding energies ranging from -7.7 to -9.9 kcal/mol against certain enzymes. These estimations help in comparing the potential efficacy of different ligands for the same target.

Molecular Recognition Mechanisms: Analysis of the predicted binding poses elucidates the molecular recognition mechanism. This involves identifying the specific chemical features of this compound (e.g., the piperonyl group, the glycine backbone) that are critical for binding. Understanding these mechanisms is vital for the rational design of molecules with improved affinity and selectivity. For glycine and its analogs, a zwitterionic form is often required for high-affinity binding to its receptor sites.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide detailed insights that are often inaccessible through experimental means alone.

Electronic Structure Analysis and Reactivity Predictions of this compound

Density Functional Theory (DFT) is a common quantum chemical method used for this purpose.

Electronic Structure Analysis: DFT calculations can determine the distribution of electrons within the this compound molecule. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Reactivity Predictions: The electronic properties derived from these calculations help predict how this compound might behave in a chemical reaction. A Molecular Electrostatic Potential (MEP) map can be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, indicating likely sites for interaction with other molecules.

Spectroscopic Property Simulations for Research Support

Quantum chemical calculations can simulate various types of spectra, which can be used to interpret and support experimental findings.

Vibrational Spectra (FT-IR and Raman): Calculations can predict the vibrational frequencies of this compound. Comparing the computed spectrum with an experimentally obtained spectrum helps in confirming the molecular structure and assigning specific vibrational modes to different functional groups within the molecule.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum. This provides information about the electronic transitions within the molecule and can help explain its color and photostability.

NMR Spectra: The chemical shifts for ¹H and ¹³C atoms can be calculated and compared with experimental Nuclear Magnetic Resonance (NMR) data to aid in the structural elucidation of this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the study of the motion of atoms and molecules. While specific MD simulations for this compound are not documented, the methodology would be applied to understand its behavior in a biological environment.

An MD simulation would typically involve:

Placing the this compound molecule, often in complex with its target protein, in a simulated environment (e.g., a box of water molecules).

Calculating the forces between all atoms using a force field.

Solving Newton's equations of motion to simulate the movement of each atom over a series of small time steps.

This process generates a trajectory of the system's behavior over time (from picoseconds to microseconds). Analysis of this trajectory can reveal:

The stability of the ligand-protein complex.

Conformational changes in both the ligand and the protein upon binding.

The role of solvent (water) molecules in the binding interaction.

The dynamics of key intermolecular interactions, such as the formation and breaking of hydrogen bonds over time.

MD simulations on aqueous solutions of glycine have been used to study aggregation, the formation of clusters, and the dynamics of hydration shells around the molecule. researchgate.netnih.gov Such studies for this compound would provide crucial insights into its behavior in a physiological context.

Conformational Landscape Exploration of this compound and Derivatives

No studies were found that specifically explored the conformational landscape of this compound or its derivatives. Such a study would typically involve quantum mechanics or molecular mechanics calculations to identify the stable three-dimensional arrangements (conformers) of the molecule. The analysis would focus on the rotational barriers around single bonds, particularly the bond connecting the piperonyl group to the glycine moiety and the bonds within the glycine backbone. The goal would be to understand the molecule's flexibility and the relative energies of its different shapes, which is crucial for predicting its interaction with biological targets.

Pharmacophore Modeling and Virtual Screening

Identification of Key Pharmacophoric Features for Biological Activity

No pharmacophore models have been developed based on this compound. Pharmacophore modeling is a technique used to identify the essential steric and electronic features of a molecule that are responsible for its biological activity. hkbpublications.com For this compound, this would involve defining the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are presumed to be necessary for its interaction with a specific biological target.

Database Screening for Potential this compound Mimetics

In the absence of a defined pharmacophore model or known biological activity, no virtual screening studies for this compound mimetics have been reported. Virtual screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process typically uses either the structure of the target protein (structure-based virtual screening) or the characteristics of a known active ligand (ligand-based virtual screening) to filter the database. nih.gov Without a known target or a validated pharmacophore for this compound, this type of in silico screening cannot be performed.

While computational studies have been conducted on related structural motifs, such as glycine analogs and compounds containing the methylenedioxyphenyl group, the specific and detailed research required to populate the requested article sections for this compound is not available. hkbpublications.comacs.org

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Verification in Research

Spectroscopic methods provide foundational data on the molecular identity and structure of N-piperonyl glycine (B1666218). By probing the interactions of the molecule with electromagnetic radiation, researchers can confirm its covalent framework and explore its conformational and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-piperonyl glycine in solution. frontiersin.orgnih.gov It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. In the context of complex molecules like peptoids incorporating this compound, uniform or selective isotopic labeling with ¹³C and ¹⁵N is a common strategy to enhance sensitivity and simplify otherwise convoluted spectra. nih.govnih.govsigmaaldrich.comresearchgate.net This approach, often referred to as "specific isotopic labeling," can "turn on" signals from specific sites, while the rest of the molecule remains NMR-invisible, thereby aiding in resonance assignment and facilitating structural analysis. nih.govresearchgate.net

Temperature-dependent NMR studies are particularly valuable for investigating the conformational dynamics of molecules containing amide bonds, such as this compound derivatives. These studies can reveal the presence of different conformers, for instance, due to restricted rotation around the amide bond, and allow for the calculation of the energy barriers between these states. beilstein-journals.orgrsc.org For peptoids, which are oligomers of N-substituted glycines, 2D-NMR techniques are employed to gain insight into their secondary structures. stanford.edu The presence of chiral centers, as might be introduced in derivatives of this compound, can significantly influence the preferred backbone conformations, leading to stable helical structures that can be characterized by NMR. nih.gov

NMR Application Information Gained Relevant Isotopes
Isotopic LabelingSimplifies complex spectra, aids in resonance assignment¹³C, ¹⁵N
Conformational StudiesIdentifies different conformers (e.g., cis/trans isomers), determines energy barriers to rotation, elucidates secondary structure¹H, ¹³C

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of this compound. By providing a highly accurate mass measurement, typically with an error of less than 5 parts per million (ppm), HRMS allows for the calculation of a unique molecular formula. nih.gov This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

In addition to accurate mass determination of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. chemguide.co.uk Collision-induced dissociation (CID) of the protonated molecular ion of this compound and related amino acid derivatives generates a series of fragment ions. nih.gov The analysis of these fragments provides valuable information about the molecule's structure, allowing researchers to piece together its connectivity. researchgate.netnih.gov For instance, characteristic losses, such as water, carbon monoxide, or portions of the side chain, can be precisely identified, confirming the presence of specific functional groups and substructures within the molecule. nih.govosti.gov

HRMS Technique Primary Application Key Data Output
Full Scan HRMSAccurate Mass DeterminationHigh-resolution m/z value of the molecular ion, enabling molecular formula confirmation
Tandem MS (HRMS/MS)Structural ElucidationFragmentation pattern, providing information on the connectivity of atoms and functional groups

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational energies of its covalent bonds. vscht.cz The resulting IR spectrum displays a unique pattern of absorption bands that act as a molecular fingerprint. Key functional groups within this compound, such as the carboxylic acid, the secondary amine, the methylene (B1212753) group, and the piperonyl group (with its characteristic C-O-C and aromatic C-H bonds), will exhibit absorptions at distinct wavenumbers. libretexts.orgpressbooks.pubresearchgate.netuc.pt For example, the carbonyl (C=O) stretch of the carboxylic acid is typically a strong, sharp band, while the N-H stretch of the secondary amine and the O-H stretch of the carboxylic acid will appear as broader bands at higher wavenumbers. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. uzh.ch this compound contains chromophores, specifically the piperonyl ring system, which absorb UV light. shu.ac.uk The absorption of UV radiation promotes electrons from a lower energy ground state to a higher energy excited state. tanta.edu.eg The primary electronic transitions observed in molecules like this compound are π → π* transitions associated with the aromatic ring and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. shu.ac.ukyoutube.comresearchgate.net The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties that can be used for quantitative analysis and to gain insight into the electronic structure of the molecule.

Spectroscopic Method Information Provided Typical Spectral Features for this compound
Infrared (IR)Identification of functional groupsC=O stretch, O-H stretch (carboxylic acid), N-H stretch (amine), C-H stretches (aromatic and aliphatic), C-O-C stretch (methylenedioxy)
Ultraviolet-Visible (UV-Vis)Electronic transitions, presence of chromophoresπ → π* transitions from the aromatic piperonyl ring

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and secondary structure of chiral molecules. semanticscholar.org If this compound is incorporated into a chiral structure, such as a peptoid oligomer with chiral side chains, CD spectroscopy can be used to analyze its conformation in solution. stanford.edunih.gov Peptoids containing chiral monomers can adopt stable helical structures, and these structures exhibit characteristic CD signals. stanford.edugist.ac.krresearchgate.net The CD spectrum arises from the differential absorption of left and right circularly polarized light by the chiral molecule. The shape and magnitude of the CD signal are highly sensitive to the three-dimensional arrangement of the atoms, particularly the backbone conformation of the peptoid. gist.ac.kr Therefore, CD spectroscopy serves as a valuable method for determining the helical sense (right-handed vs. left-handed) and assessing the degree of structural homogeneity in peptoid systems. nih.govgist.ac.kr

Chromatographic Separations in Research Protocols

Chromatographic techniques are essential for the purification and purity assessment of this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of this compound and for its isolation from reaction mixtures. sielc.com The method offers high resolution, sensitivity, and reproducibility. nih.gov For a compound like this compound, which possesses both polar (carboxylic acid, amine) and non-polar (piperonyl group) features, reversed-phase HPLC is a commonly employed mode. thermofisher.com In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. nih.govthermofisher.com

The purity of an this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. researchgate.net HPLC can also be scaled up from an analytical method to a preparative one, allowing for the isolation and purification of the compound for further research. nih.gov Different detection methods can be coupled with HPLC, with UV detection being common for aromatic compounds like this compound. google.com

HPLC Parameter Role in Analysis of this compound Typical Conditions
Stationary PhaseProvides the surface for separationReversed-phase C18
Mobile PhaseElutes the compound from the columnAcetonitrile/Water or Methanol/Water gradient with acid modifier (e.g., TFA, Formic Acid)
DetectorQuantifies the amount of compound elutingUV Detector (monitoring absorbance of the piperonyl ring)
Primary ApplicationPurity assessment and preparative isolationAnalytical and Preparative Scale

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolite Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile molecules like this compound, its application is contingent upon chemical derivatization, a process that converts the analyte into a more volatile and thermally stable form suitable for GC analysis. nih.govresearchgate.net This conversion is critical because direct injection of this compound would lead to thermal degradation in the hot injector port rather than volatilization.

In a research context, the study of this compound and its potential metabolites via GC-MS involves a multi-step workflow. The primary goal of derivatization is to mask the polar functional groups—specifically the carboxylic acid and the secondary amine—that are responsible for the compound's low volatility. Common derivatization strategies for amino acids and their derivatives include silylation or esterification followed by acylation. nih.gov For instance, a two-step process could be employed:

Esterification: The carboxylic acid group is converted to an ester, often a methyl or ethyl ester, by reacting it with an alcohol (e.g., methanol) in the presence of an acid catalyst.

Acylation: The amine group is then acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). nih.gov

This process yields a derivative, such as the N-pentafluoropropionyl-N-piperonyl glycine methyl ester, which is significantly more volatile and exhibits excellent chromatographic properties on standard non-polar or semi-polar GC columns.

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized this compound from other components in the sample matrix based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of the derivatized this compound provides a unique fragmentation pattern, or "fingerprint," that is used for its identification. Key fragments would be expected to correspond to the piperonyl group and the glycine backbone. For example, a prominent ion at m/z 135 is characteristic of the methylenedioxybenzyl (piperonyl) moiety. This fragmentation data is crucial for confirming the identity of the analyte and for elucidating the structure of unknown metabolites that retain the core N-piperonyl structure.

The table below illustrates hypothetical GC-MS data for a derivatized this compound standard, showcasing typical retention times and key mass fragments that would be monitored for its identification.

ParameterValueDescription
Analyte N-pentafluoropropionyl-N-piperonyl glycine methyl esterVolatile derivative of this compound for GC-MS analysis.
GC Column DB-5ms (30m x 0.25mm, 0.25µm)A common non-polar column suitable for separating a wide range of derivatives.
Retention Time (RT) 12.45 minThe characteristic time it takes for the analyte to pass through the GC column under specific temperature program conditions.
Molecular Ion [M+] m/z 355The mass-to-charge ratio of the intact derivatized molecule (hypothetical).
Key Fragment Ion 1 m/z 135Corresponds to the piperonyl cation, a key indicator of the piperonyl group.
Key Fragment Ion 2 m/z 296Represents the loss of the methoxycarbonyl group (-COOCH3) from the molecular ion (hypothetical).
Ionization Mode Electron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns.

This table contains hypothetical data for illustrative purposes.

Advanced Hyphenated Techniques

LC-MS/MS for Metabolite Identification and Trace Analysis in Biological Samples (Research Context)

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique ideal for the direct analysis of non-volatile compounds like this compound in complex biological matrices such as plasma or urine. nih.govnih.gov Unlike GC-MS, LC-MS/MS does not typically require derivatization, allowing for a more direct and often simpler sample preparation workflow. nih.gov This method is particularly well-suited for metabolite identification and quantifying trace amounts of the compound. nih.gov

In a typical research workflow, a biological sample would first undergo protein precipitation and centrifugation to remove large macromolecules. The resulting supernatant, containing this compound and its metabolites, is then injected into the LC system. A reversed-phase C18 column is commonly used, where separation is achieved based on the polarity of the analytes. mdpi.com

After chromatographic separation, the eluent flows into the mass spectrometer. An electrospray ionization (ESI) source is typically used to generate charged molecular ions of the analytes with minimal fragmentation. nih.gov In the first stage of the tandem mass spectrometer (MS1), the precursor ion corresponding to this compound is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity. nih.gov

For metabolite identification, researchers would search for predicted biotransformation products. For this compound, this could include hydroxylation of the benzene (B151609) ring, demethylenation of the methylenedioxy bridge, or conjugation with glucuronic acid or sulfate. Each of these modifications would result in a specific mass shift from the parent compound, which can be targeted in the LC-MS/MS analysis. The fragmentation pattern of a suspected metabolite would be compared to that of the parent compound; the presence of characteristic fragment ions (e.g., m/z 135 for the piperonyl group) would provide strong evidence for its structural relationship to this compound.

The following table presents a hypothetical LC-MS/MS method for the trace analysis of this compound.

ParameterSetting/ValueRationale
LC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like this compound.
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acidStandard mobile phase for reversed-phase chromatography that facilitates efficient ionization.
Ionization Mode Positive Electrospray Ionization (ESI+)This compound contains a basic nitrogen atom, making it amenable to protonation and detection in positive mode.
Precursor Ion (Q1) m/z 210.07The calculated mass-to-charge ratio for the protonated molecule of this compound [M+H]+.
Product Ion (Q3) m/z 135.04A highly specific and abundant fragment ion corresponding to the piperonyl group, used for quantification.
Limit of Quantitation (LOQ) 0.1 ng/mLDemonstrates the high sensitivity of the technique for trace analysis in biological fluids. nih.gov

This table contains hypothetical data for illustrative purposes.

Capillary Electrophoresis for High-Throughput Analysis of Related Oligomers

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly effective for the analysis of charged molecules, including amino acids and their oligomers. nih.govnih.gov It offers advantages of high efficiency, short analysis times, and minimal sample consumption, making it an excellent choice for high-throughput screening in a research setting. nih.gov In the context of this compound, CE could be employed to investigate its potential to form oligomers (e.g., dimers, trimers) under specific experimental conditions.

The fundamental principle of CE involves the separation of analytes within a narrow-bore capillary filled with an electrolyte buffer, based on their differential migration rates in an applied electric field. The migration speed is determined by the analyte's charge-to-size ratio. acs.org Since this compound possesses a carboxylic acid group, it will be negatively charged at neutral or basic pH, allowing it to be separated from other components.

For the analysis of related oligomers, a CE method would be developed to resolve species based on the number of this compound units. For example, an this compound dimer would have approximately double the mass and double the charge of the monomer at a high pH. This difference in the charge-to-size ratio allows for their separation. The high resolving power of CE can potentially separate oligomers that differ by just a single monomer unit. researchgate.net

Detection in CE is commonly performed using UV-Vis absorbance. The piperonyl group in this compound contains a chromophore that absorbs UV light, facilitating sensitive detection. For even higher specificity and structural confirmation, the capillary can be coupled directly to a mass spectrometer (CE-MS), providing mass information for each separated peak and confirming the identity of the oligomeric species. This hyphenated approach combines the high-resolution separation of CE with the definitive identification capabilities of MS.

The table below outlines a potential CE method for the high-throughput analysis of this compound and its oligomers.

ParameterCondition/ValuePurpose
Capillary Fused-silica, 50 µm inner diameter, 50 cm lengthStandard capillary dimensions providing a balance of efficiency and sample loading capacity.
Background Electrolyte (BGE) 50 mM borate (B1201080) buffer, pH 9.2A common buffer that ensures the carboxyl groups are deprotonated and provides stable electrophoretic flow.
Applied Voltage 25 kVHigh voltage provides rapid separations and high efficiency.
Injection Mode Hydrodynamic (Pressure)A simple and reproducible method for introducing a small plug of the sample into the capillary.
Detection UV absorbance at 285 nmThe methylenedioxyphenyl group of the piperonyl moiety exhibits strong UV absorbance around this wavelength.
Expected Migration Order Trimer -> Dimer -> MonomerLarger oligomers with a higher charge-to-mass ratio are expected to migrate faster towards the detector.

This table contains hypothetical data for illustrative purposes.

N Piperonyl Glycine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The piperonyl moiety, also known as the 3,4-methylenedioxyphenyl group, is a key structural feature in a wide range of natural products and pharmacologically active compounds. nih.govnih.gov N-piperonyl glycine (B1666218) provides a convenient entry point for introducing this important functional group into more complex heterocyclic scaffolds. msu.edu

Construction of Piperidine (B6355638) and Related Ring Systems from Piperonyl-Containing Precursors

The piperidine ring is a fundamental heterocyclic motif present in numerous alkaloids and synthetic pharmaceuticals. ontosight.ai The synthesis of piperidine derivatives often involves the cyclization of precursors containing both a nitrogen atom and a suitable carbon chain. dtic.milnih.gov While direct literature detailing the use of N-piperonyl glycine for the construction of piperidine rings is not prevalent, the general strategies for piperidine synthesis can be applied to piperonyl-containing precursors. For instance, reductive amination of a ketone derived from a piperonyl-containing starting material could lead to the formation of a piperidine ring.

Piperonyl-containing compounds can serve as precursors to intermediates necessary for piperidine synthesis. For example, piperonal (B3395001), which can be derived from the oxidative cleavage of compounds like piperine (B192125), is a common starting material in the synthesis of various molecules. researchgate.netacs.org This aldehyde could, in principle, be elaborated into a suitable precursor for piperidine ring formation.

Precursor TypeSynthetic StrategyResulting Heterocycle
Piperonyl-containing aldehydesReductive amination with an appropriate amine and subsequent cyclizationSubstituted Piperidines
Piperonyl-containing ketonesIntramolecular cyclizationFused Piperidine Systems

Access to Polycyclic Scaffolds via this compound Reactions

The reactivity of the glycine portion of this compound can be harnessed to construct more intricate polycyclic systems. The amino acid functionality allows for a variety of coupling and cyclization reactions, enabling the fusion of additional rings onto the piperonyl core. This approach is valuable for generating libraries of complex molecules with potential biological activity. nih.govnih.gov The development of multicomponent reactions has further expanded the ability to create diverse and complex scaffolds from relatively simple starting materials. rsc.org

Integration into Peptidomimetic and Oligomer Architectures

Peptidomimetics are compounds that mimic the structure and function of peptides but possess improved properties such as enhanced stability against enzymatic degradation. springernature.com this compound, as a non-natural amino acid, is an attractive building block for the synthesis of these modified peptide structures.

Peptoid Synthesis and Hybrid Structures Incorporating this compound

Peptoids, or oligomers of N-substituted glycines, are a major class of peptidomimetics. researchgate.netresearchgate.net Unlike peptides, the side chain in a peptoid is attached to the nitrogen atom of the backbone rather than the alpha-carbon. cem.com This structural difference confers resistance to proteolysis. cem.com this compound can be directly incorporated into peptoid chains using established solid-phase synthesis protocols, often referred to as the "sub-monomer" method. cem.comnih.gov This involves a two-step process of acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine. cem.com The piperonyl group serves as the side chain, introducing its specific steric and electronic properties into the final peptoid architecture.

The incorporation of this compound can also be used to create peptide-peptoid hybrid structures. springernature.comcem.com These hybrids combine the features of both peptides and peptoids, offering a strategy to fine-tune the properties of the resulting molecule. nih.gov

Polymer TypeMonomeric UnitKey Feature
PeptoidN-substituted glycineSide chain on nitrogen, protease resistance researchgate.netcem.com
Peptide-Peptoid HybridCombination of amino acids and N-substituted glycinesTunable properties springernature.comcem.com

Expansion of Unnatural Amino Acid Libraries with Piperonyl Glycine

The development of new therapeutic agents and research tools often relies on the availability of a diverse range of unnatural amino acids. nagaseamerica.comnih.govnih.govnagase.co.jpqyaobio.com this compound contributes to the expansion of these libraries by providing a unique building block with the distinct piperonyl side chain. The ability to introduce this specific functionality allows for the exploration of structure-activity relationships in various biological contexts. The synthesis and incorporation of such unnatural amino acids are crucial for advancing drug discovery and chemical biology. openaccessjournals.comdrugdesign.org

Role in the Development of New Organic Reactions

The unique chemical properties of this compound and its derivatives can be exploited in the development of novel organic transformations. The interplay between the amino acid moiety and the piperonyl ring can lead to new modes of reactivity and selectivity. While specific examples detailing the central role of this compound in pioneering new named reactions are not widely documented, its use as a substrate in various synthetic methodologies contributes to the broader field of organic chemistry. eurekaselect.com The development of efficient synthetic routes to heterocyclic compounds, for which this compound can be a precursor, is an active area of research. mdpi.comresearchgate.netnih.gov

Catalytic Applications and Organocatalysis involving Glycine Derivatives

Organocatalysis, a field of catalysis that utilizes small organic molecules to accelerate chemical reactions, represents a significant advancement in green chemistry by often avoiding the need for metal-based catalysts. wikipedia.org Amino acids and their derivatives are a prominent class of organocatalysts, leveraging their inherent chirality and functional groups to facilitate a variety of chemical transformations. wikipedia.orgnih.gov While specific catalytic applications focusing exclusively on this compound are not extensively detailed in the literature, the catalytic activity of its parent molecule, glycine, and other derivatives provides a strong indication of its potential.

Glycine itself has been demonstrated to be an effective and environmentally benign catalyst. For instance, it has been successfully employed to catalyze the one-pot, tandem synthesis of 1,2,4,5-tetrasubstituted imidazoles in an aqueous medium. samipubco.com This reaction involves the condensation of 1,2-diphenylethane-1,2-dione (benzil), an aldehyde, an amine, and ammonium (B1175870) acetate. samipubco.com The efficiency of glycine as a catalyst was optimized by testing various solvents and catalyst concentrations, with the best results achieved in water, highlighting its utility in green synthesis protocols. samipubco.com

Table 1: Optimization of Glycine-Catalyzed Synthesis of Tetrasubstituted Imidazole (B134444) *

EntrySolventCatalyst (mol%)Yield (%)
1EtOH1575
2MeOH1571
3Toluene1540
4Water025
5Water556
6Water1071
7Water1587
8Water2087

Data derived from a study on the condensation of benzil, benzaldehyde, aniline, and ammonium acetate. samipubco.com

The proposed mechanism suggests that the zwitterionic nature of glycine plays a crucial role in promoting the formation of an imine intermediate, which is followed by cyclocondensation to yield the final imidazole product. samipubco.com Beyond direct catalysis, glycine derivatives are also integral to the synthesis of more complex catalytic systems. For example, a glycine-assisted impregnation method was used to prepare a highly active and stable Ni-CeO₂/SBA-15 catalyst for the low-temperature dry reforming of methane. mdpi.com The addition of glycine promoted the dispersion of metal oxides, enhancing the catalyst's performance and stability. mdpi.com

Furthermore, the enzymatic counterpart of this catalysis is seen in enzymes like glycine oxidase from Bacillus subtilis, which catalyzes the oxidation of the amine group in glycine and sarcosine. nih.gov Studies into non-enzymatic catalysis have also shown that food proteins, such as those in skimmed milk, can significantly accelerate the reaction between pyrroloquinoline quinone (PQQ) and glycine, demonstrating that the broader environment can facilitate reactions involving the glycine scaffold. frontiersin.org These examples collectively underscore the catalytic potential inherent in the glycine structure, suggesting that N-substituted derivatives like this compound are viable candidates for development as organocatalysts.

Novel Functionalization Strategies through this compound Reactivity

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of the glycine backbone and the unique electronic and structural features of the N-piperonyl (or N-aryl) group. nsf.govbeilstein-journals.orggoogle.com Its structure allows for various functionalization strategies to create complex molecules, including unnatural amino acids and heterocyclic compounds. nsf.govcapes.gov.br

A key strategy involves the chemoselective Cα-functionalization of the glycine unit. Research has demonstrated a method for the late-stage α-C–H functionalization of resin-bound, electron-rich N-aryl peptides with boronic acids under mild conditions. nsf.gov This method is particularly valuable as it allows for the introduction of side-chain diversity at a late stage in peptide synthesis. The electronics of the N-aryl group are crucial for controlling the reactivity of the boronic acid coupling, with electron-rich systems showing enhanced reactivity. nsf.gov Given that the piperonyl group is an electron-rich aromatic system, this compound is an excellent substrate for such transformations.

Table 2: Scope of Cα-Arylation of Resin-Bound N-Aryl Glycinyl Peptides with Boronic Acids *

EntryN-Aryl Peptide SubstrateBoronic AcidYield (%)
1PMP-Gly-OHPhenylboronic acid75
2PMP-Gly-OH4-Fluorophenylboronic acid68
3PMP-Gly-OH4-Methoxyphenylboronic acid85
4PMP-Gly-Gly-OHPhenylboronic acid92
5PMP-Gly-Ala-OHPhenylboronic acid81

Data derived from a study on N-(p-MeO-Ph(PMP))glycine containing peptides, analogous to this compound systems. nsf.gov

Another powerful approach is the use of this compound derivatives in multicomponent reactions (MCRs) to construct complex heterocyclic scaffolds. beilstein-journals.orgbeilstein-journals.org The piperonyl moiety is often retained as a key structural feature in the final product. For example, 3-piperonylsydnone, derived from this compound precursors, has been used to synthesize a variety of piperonyl-substituted heterocycles like pyrazoles and triazoles. capes.gov.br Similarly, the decarboxylative 1,3-dipolar cycloaddition of N-substituted glycine derivatives with aldehydes and alkenes is a powerful method for creating pyrrolidine-containing heterocycles. beilstein-journals.org

Photo-mediated reactions offer another avenue for functionalization. Visible-light photoredox catalysis can achieve C(sp³)–H functionalization of glycine derivatives, allowing for the introduction of new alkyl or aryl groups at the α-carbon under mild conditions. mdpi.com This strategy has been successfully applied to dipeptides without causing peptide degradation, highlighting its potential for modifying more complex structures derived from this compound. mdpi.com

Finally, the classical alkylation of glycine enolates remains a robust method for synthesizing novel α-amino acids. By using a chiral auxiliary, such as pseudoephedrine attached to the glycine, it is possible to perform diastereoselective alkylation of the α-carbon, followed by cleavage to yield enantiomerically enriched non-proteinogenic amino acids. open.ac.uk This methodology could be adapted to N-piperonyl glycinamide (B1583983) to incorporate a wide variety of side chains, further expanding its utility as a synthetic building block. open.ac.uk

Future Perspectives and Emerging Research Avenues

Integration with Advanced Materials Science Research and Applications

The unique structural characteristics of N-piperonyl glycine (B1666218), combining the rigid, heterocyclic piperonyl group with the flexible amino acid glycine, present intriguing possibilities for materials science. ktu.ltopenaccessjournals.com Future research is anticipated to move beyond simple synthesis and explore the incorporation of this compound into novel materials with tailored properties. The field of advanced materials science is increasingly focused on developing lighter, more flexible, and robust materials for sectors like energy technology and medical technology. tugraz.at

One promising area is the development of biocompatible polymers. Glycine is a fundamental building block of proteins, and its incorporation into polymer backbones can enhance biodegradability and biocompatibility. aakash.ac.innih.gov The piperonyl moiety, a derivative of safrole, offers a rigid, aromatic component that could be exploited to control the mechanical and thermal properties of such polymers. Research could focus on synthesizing polyesters or polyamides incorporating N-piperonyl glycine to create materials for drug delivery systems, tissue engineering scaffolds, or specialized coatings. mdpi.com The ability to create materials from bio-based feedstocks is also a growing area of interest. researchgate.net

Table 1: Potential Applications in Materials Science This table is interactive. Click on a row to see more details.

Potential ApplicationRationaleResearch Direction
Biocompatible Polymers Glycine component enhances biocompatibility; piperonyl group provides structural rigidity. aakash.ac.inSynthesis of polyesters and polyamides for medical implants or drug delivery vehicles. mdpi.com
Functional Coatings Aromatic nature of the piperonyl group can be functionalized to create surfaces with specific optical or electronic properties.Development of thin films on various substrates to modify surface characteristics.
Nano-composites The compound could act as a linker or surface modifier for nanoparticles, improving their dispersion and integration into composite materials. openaccessjournals.comInvestigation of this compound as a capping agent for metal or ceramic nanoparticles. ktu.lt

Exploration of Biological Roles in Model Organisms for Fundamental Mechanistic Insight

The biological functions of this compound are largely uncharted territory. Future research will likely involve systematic screening in various model organisms to uncover its physiological effects and mechanisms of action. Glycine itself is a crucial neurotransmitter in the central nervous system (CNS), primarily acting as an inhibitory transmitter in the spinal cord and brainstem. wikipedia.orgnih.gov It is also a precursor for the synthesis of essential biological molecules like purines and heme. researchgate.netuomustansiriyah.edu.iq

Given this, a key research avenue is to investigate whether this compound or its metabolites can modulate glycine receptors or transporters in the CNS. researchgate.net Studies using model organisms such as mice or rats could employ electrophysiological and behavioral assays to determine any neuroactive properties. Furthermore, the piperonyl moiety is found in compounds known to have insecticidal properties. For instance, piperonyl-tethered rhodanine (B49660) derivatives have been shown to inhibit chitinolytic enzymes in insects. researchgate.net This suggests a line of inquiry for testing this compound and its analogs as potential bio-pesticides in insect models like Drosophila melanogaster or agricultural pests, focusing on targets within the nervous or developmental systems. researchgate.net

Development of Chemoinformatic and Bioinformatic Databases Specific to Piperonyl Glycine Derivatives

As research into this compound and its analogs expands, the volume of data on synthesized compounds, their properties, and biological activities will grow rapidly. To manage this information effectively and facilitate data-driven discovery, the development of specialized chemoinformatic and bioinformatic databases is essential. Currently, broad-scope databases like the U.S. Environmental Protection Agency's (EPA) CompTox Chemistry Dashboard integrate data for a vast number of chemicals, but there is a growing need for curated, open-data resources for specific chemical classes. researchgate.net

A dedicated database for piperonyl glycine derivatives would serve as a central repository for:

Chemical Structures: Systematically cataloging all synthesized analogs.

Physicochemical Properties: Storing experimental and predicted data (e.g., solubility, pKa, logP).

Spectroscopic Data: Including NMR, IR, and mass spectrometry data to aid in identification and characterization.

Biological Activity Data: Documenting results from screening assays, including target affinity, efficacy, and phenotypic effects in model organisms.

Such a resource would be invaluable for establishing structure-activity relationships (SAR), building predictive computational models, and guiding the design of new compounds with desired properties.

Advancements in Automated Synthesis and High-Throughput Screening for Related Compounds

To explore the chemical space around this compound efficiently, modern techniques in automated synthesis and high-throughput screening (HTS) must be leveraged. The synthesis of glycine derivatives has seen significant advancement, with methods like photocatalytic C-H functionalization and multicomponent reactions enabling the rapid creation of diverse chemical libraries. rsc.orgrsc.org These strategies can be adapted for the automated synthesis of a wide array of this compound analogs, varying substituents on both the piperonyl ring and the glycine backbone. organic-chemistry.orgresearchgate.net

Once these libraries are created, HTS technologies are critical for rapidly assessing their biological activity. researchgate.netuef.fi For example, fluorescence-based assays using anion-sensitive yellow fluorescent proteins (YFPs) or voltage-sensitive dyes have been successfully used to screen for modulators of glycine receptors. nih.gov Similarly, cell-based assays measuring the uptake of labeled substrates like glycyl-sarcosine can be used to screen for inhibitors of peptide transporters in a high-throughput format. mdpi.com Combining automated synthesis with HTS would dramatically accelerate the discovery of lead compounds for various applications. nih.gov

Table 2: High-Throughput Screening (HTS) Methods for Glycine-Related Targets This table is interactive. Click on a row to see more details.

HTS MethodTarget ClassPrincipleReference
Anion-Sensitive YFP Assay Glycine Receptors (Ion Channels)Glycine receptor activation leads to chloride influx, quenching the fluorescence of the YFP sensor expressed in cells. nih.gov
Membrane Potential Dyes Glycine Transporters / ReceptorsChanges in ion flow due to transporter or receptor activity alter the cell's membrane potential, detected by a fluorescent dye. nih.gov
UPLC-MS/MS Quantification Peptide Transporters (e.g., PEPT-1)Cells are incubated with a known substrate (e.g., glycyl-sarcosine) and test compounds; intracellular substrate levels are then quantified to determine inhibitory activity. mdpi.com

Synergistic Research with Other Chemical Entities to Elucidate Fundamental Biological Mechanisms

The piperonyl functional group is famously associated with synergistic activity, most notably in the case of piperonyl butoxide, which enhances the efficacy of certain insecticides by inhibiting cytochrome P450 enzymes in the insect. This historical precedent provides a strong rationale for investigating this compound in combination with other chemical agents.

Future research could explore this compound as a potential synergist for existing drugs or tool compounds. For example, if this compound is found to modulate a specific metabolic pathway, it could be co-administered with a drug that is metabolized by that same pathway to alter its pharmacokinetic profile. In a different context, if this compound exhibits weak activity at a particular neurotransmitter receptor, it could be studied alongside a known agonist or antagonist for that receptor to uncover allosteric modulatory effects. Such synergistic studies, where this compound is combined with pesticides like glyphosate (B1671968) or other compounds, can provide deeper insights into complex biological systems and potentially reveal novel mechanisms of action. researchgate.net This approach transforms the compound from a standalone entity into a probe for dissecting fundamental biological processes. rsc.org

Q & A

Q. What are the established synthetic routes for N-piperonyl glycine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of this compound typically involves coupling piperonylamine with glycine derivatives (e.g., chloroacetyl chloride) under controlled conditions. To optimize yield and purity:

  • Reagent Ratios: Use a 1.2:1 molar excess of piperonylamine to glycine derivatives to minimize unreacted starting material.
  • Temperature Control: Maintain reactions at 0–5°C during coupling to reduce side reactions (e.g., racemization) .
  • Purification: Employ column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (methanol/chloroform) to isolate the product. Validate purity via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

Methodological Answer:

  • UPLC-MS/MS: Utilize reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z 224.1 → 164.0 (quantifier) and 224.1 → 120.1 (qualifier) for specificity. Calibrate with deuterated internal standards (e.g., glycine-d5) to correct for matrix effects .
  • Sample Preparation: Deproteinize biological samples using cold acetonitrile (1:2 v/v) followed by centrifugation (14,000 ×g, 10 min) to reduce interference .

Q. How should researchers assess the purity and stability of this compound under various storage conditions?

Methodological Answer:

  • Purity Analysis: Combine HPLC (≥95% purity threshold) with elemental analysis (C, H, N) to confirm stoichiometric consistency .
  • Stability Studies: Store samples in amber vials at –20°C and assess degradation via accelerated stability testing (40°C/75% RH for 6 months). Monitor hydrolytic degradation by tracking free glycine levels using ion-exchange chromatography .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data of this compound across different studies?

Methodological Answer:

  • Meta-Analysis: Systematically review experimental variables (e.g., cell lines, dosing regimens) using PRISMA guidelines. Apply statistical tools (ANOVA, Cohen’s d) to quantify effect size heterogeneity .
  • Dose-Response Validation: Replicate conflicting studies under standardized conditions (NIH preclinical guidelines) with triplicate biological replicates. Use blinded data analysis to minimize bias .

Q. What advanced chromatographic or spectroscopic methods are recommended for characterizing this compound’s structural interactions?

Methodological Answer:

  • NMR Spectroscopy: Perform ¹H-¹³C HSQC experiments to map hydrogen-bonding interactions in DMSO-d6. Compare chemical shifts with free glycine to identify piperonyl group effects .
  • X-ray Crystallography: Co-crystallize this compound with target proteins (e.g., glycine receptors) using vapor diffusion. Resolve structures at ≤2.0 Å resolution to analyze binding pockets .

Q. What in vitro and in vivo models are appropriate for studying this compound’s metabolic pathways and pharmacokinetics?

Methodological Answer:

  • In Vitro: Use primary hepatocyte cultures with CYP450 inhibitors (e.g., ketoconazole) to identify phase I metabolism pathways. Quantify metabolites via high-resolution mass spectrometry (HRMS) .
  • In Vivo: Administer radiolabeled this compound (¹⁴C) to rodent models. Collect plasma/tissue samples at timed intervals and analyze using scintillation counting and LC-MS/MS .

Q. How can glycine leaching technologies inform sustainable synthesis or environmental impact assessments of this compound?

Methodological Answer:

  • Leaching Efficiency: Test this compound’s solubility in glycine-ammonia solutions (pH 9–11) under varying temperatures (25–60°C). Compare recovery rates vs. traditional solvents using ICP-OES for metal contamination analysis .
  • Ecotoxicology: Conduct Daphnia magna acute toxicity assays (48-h LC50) and algal growth inhibition tests (OECD 201) to evaluate environmental risks .

Methodological Notes

  • Experimental Design: Apply PICOT frameworks (Population: cell/animal models; Intervention: dose/concentration; Comparison: controls; Outcome: biomarker changes; Time: exposure duration) to structure hypothesis-driven studies .
  • Data Robustness: Adhere to NIH guidelines for preclinical data reporting, including raw chromatograms, MS parameters, and statistical power calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.